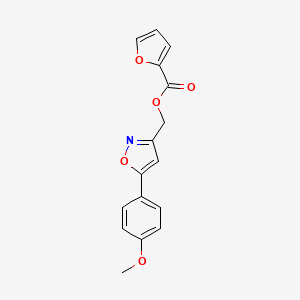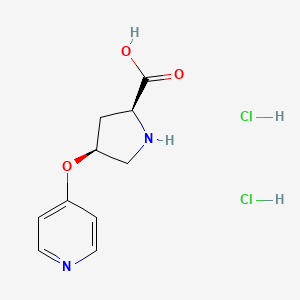
(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride” is also known as "(2S,4S)-2,4-diaminopentanedioic acid dihydrochloride" . It has a CAS Number of 159206-44-7 and a molecular weight of 235.07 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C5H12Cl2N2O2 . The exact mass is 202.02800 . The compound has 11 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.8 . It has 1 rotatable bond, 4 H-bond acceptors, and 3 H-bond donors .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is highly soluble . The Log Po/w (iLOGP) is 0.0 , indicating that it is not lipophilic. The compound is not a substrate or inhibitor of various cytochrome P450 enzymes .Wissenschaftliche Forschungsanwendungen
Chelidamic Acid and Its Derivatives
Chelidamic acid, a close relative of the queried compound, showcases interesting properties due to its zwitterionic nature in solid form, where one carboxylate group loses its proton to the pyridine N atom. This unique configuration enables it to participate in extended hydrogen-bonded networks, underscoring its potential in crystal engineering and as a multidentate ligand in metal-organic frameworks (Hall et al., 2000).
Synthesis and Chemical Transformations
A synthesis approach for 2,3-disubstituted pyrrolidines and piperidines through a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acids has been described, highlighting the versatility of pyrrolidine derivatives in chemical synthesis. This method allows the introduction of various substituents at the C-2 position, offering a pathway to synthesize complex bicyclic systems found in many natural products (A. Boto et al., 2001).
Coordination Chemistry
Research on Mn(II) staircase structures stitched by water clusters to form a 3D metal-organic framework demonstrates the structural and magnetic properties that can be achieved through the coordination of pyridine carboxylate derivatives. These structures exhibit potential for application in materials science, particularly in magnetic materials and catalysis (S. Ghosh et al., 2005).
Supramolecular Chemistry
The study of supramolecular adducts formed with 4-dimethylaminopyridine and various carboxylic acids reveals the significant role of classical hydrogen bonds and other noncovalent interactions in constructing high-dimensional structures. These findings are crucial for the development of novel molecular assemblies with potential applications in molecular recognition and catalysis (W. Fang et al., 2020).
Safety And Hazards
The compound has a GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
(2S,4S)-4-pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.2ClH/c13-10(14)9-5-8(6-12-9)15-7-1-3-11-4-2-7;;/h1-4,8-9,12H,5-6H2,(H,13,14);2*1H/t8-,9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLJLCAJPCKUNZ-CDEWPDHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-Pyridin-4-yloxypyrrolidine-2-carboxylic acid;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

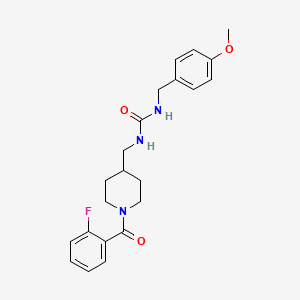
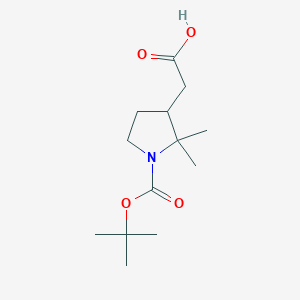
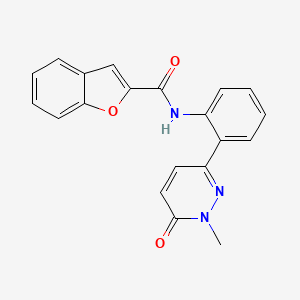
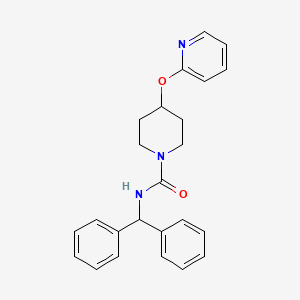
![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)
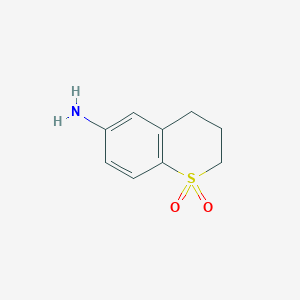
![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)
![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)
![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)
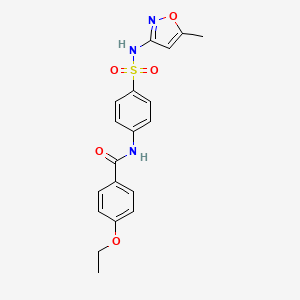
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
